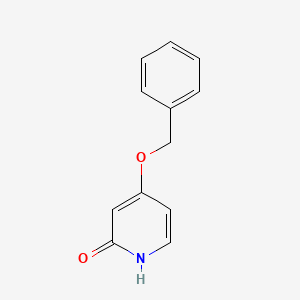

4-Benzyloxy-2-(1H)-pyridone

描述

Contextualization of Pyridone Scaffolds in Chemical and Biological Sciences

The pyridone ring system is a cornerstone in medicinal chemistry and drug discovery. nih.govfrontiersin.orgnih.gov Its unique structural and electronic properties have led to its classification as a "privileged structure," a term coined to describe molecular frameworks that can provide high-affinity ligands for multiple, distinct biological receptors. nih.govacs.org

Pyridone derivatives are six-membered heterocyclic compounds containing a nitrogen atom and a carbonyl group, existing in two primary isomeric forms: 2-pyridones and 4-pyridones. nih.govnih.gov These scaffolds are considered privileged due to their ability to act as both hydrogen bond donors and acceptors, a crucial feature for interacting with biological targets like enzymes and receptors. frontiersin.orgnih.gov This dual hydrogen-bonding capacity, combined with their tunable physicochemical properties such as polarity and lipophilicity, makes them highly versatile in drug design. frontiersin.orgnih.gov

The structural versatility of the pyridone ring allows for easy functionalization at multiple positions, enabling chemists to create diverse libraries of compounds with a wide array of biological activities. nih.govfrontiersin.org Pyridone-containing molecules have demonstrated a broad spectrum of pharmacological effects, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties. nih.govfrontiersin.org This has led to the development of several FDA-approved drugs incorporating the pyridone motif, such as the anti-HIV drug doravirine (B607182) and the antifungal agent ciclopirox. nih.govfrontiersin.org

The study of pyridone derivatives dates back to the early 20th century. wayne.edu Initial research focused on understanding their fundamental chemical properties and reactivity. Over the decades, significant advancements have been made in the synthetic methodologies to construct the pyridone ring. nih.goviipseries.org These methods generally fall into two categories: the modification of existing pyridine (B92270) or related six-membered rings to introduce a carbonyl group, or the cyclic condensation of two acyclic compounds. nih.gov

The recognition of pyridones as important pharmacophores grew with the discovery of their presence in various natural products and their efficacy in biological systems. hilarispublisher.comrsc.org This spurred extensive research into their potential as therapeutic agents. For instance, the discovery of pyridin-2(1H)-ones as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) marked a significant milestone in anti-HIV drug development. nih.govfrontiersin.org More recent research has focused on leveraging pyridone scaffolds in the design of kinase inhibitors and other targeted therapies. nih.govnih.gov

Nomenclature and Structural Characteristics of 4-Benzyloxy-2-(1H)-pyridone

The systematic IUPAC name for the compound is 4-(benzyloxy)pyridin-2(1H)-one . It is also commonly referred to by several synonyms, including:

4-Benzyloxy-2-pyridone ontosight.ai

4-Benzyloxy-2(1H)-pyridinone chemicalbook.com

4-(Phenylmethoxy)-1H-pyridin-2-one

4-Benzyloxy-2-hydroxypyridine georganics.sk

| Property | Value |

| CAS Number | 53937-02-3 |

| Molecular Formula | C12H11NO2 |

| Molecular Weight | 201.22 g/mol |

Data sourced from multiple references. ontosight.aichemicalbook.comgeorganics.sk

Pyridinones exist as three constitutional isomers: 2-pyridone, 3-pyridone (which exists as a zwitterion or its enol form, 3-hydroxypyridine), and 4-pyridone. wikipedia.orgnih.gov The positioning of the nitrogen and oxygen atoms varies in each isomer, influencing their electronic properties and chemical behavior. nih.gov

A key characteristic of 2- and 4-pyridones is their ability to undergo keto-enol tautomerism, an equilibrium between a ketone (keto) form and a form containing a double bond and a hydroxyl group (enol). libretexts.orgmasterorganicchemistry.com

For 2-(1H)-pyridone , the equilibrium is between 2-pyridone (the keto form, also referred to as the lactam) and 2-hydroxypyridine (B17775) (the enol form, also known as the lactim). wikipedia.org

For 4-(1H)-pyridone , the tautomeric equilibrium exists with 4-hydroxypyridine (B47283). wikipedia.orgchemtube3d.com The position of this equilibrium is highly dependent on the solvent and the physical state. echemi.comstackexchange.com In the gas phase, the enol form (hydroxypyridine) is generally favored for both isomers. nih.govwikipedia.org However, in solution and in the solid state, the keto form (pyridone) is the predominant tautomer. wikipedia.orgwikipedia.org This preference for the keto form in condensed phases is largely attributed to stronger intermolecular hydrogen bonding. echemi.comstackexchange.com The aromaticity of the ring is maintained in the pyridone form due to the delocalization of the lone pair of electrons on the nitrogen atom into the ring system. chemtube3d.com

The presence of the benzyloxy group at the 4-position of this compound effectively "locks" the molecule in a form analogous to the enol tautomer of 4-hydroxypyridine at that specific position, while the 2-pyridone moiety can still exhibit its characteristic keto-enol tautomerism.

Isomeric Forms of Pyridinones and Tautomerism of 4-(1H)-Pyridones

Influence of Substituents on Tautomeric Equilibria

The 2-pyridone ring system exists in a tautomeric equilibrium with its aromatic alcohol isomer, 2-hydroxypyridine. The position of this equilibrium is highly sensitive to the nature and position of substituents on the ring, as well as the solvent environment. oup.comias.ac.in The equilibrium between the lactam (keto) and lactim (enol) forms is a critical determinant of the molecule's chemical reactivity and biological activity.

Computational and spectroscopic studies have elucidated several key principles governing this tautomerism:

Electronic Effects: The tautomeric equilibrium can be significantly influenced by the electronic properties of substituents. Electron-withdrawing groups and electron-donating groups can modulate the relative stability of the two forms through inductive and resonance effects. rsc.org

Positional Effects: The location of the substituent on the pyridone ring has a profound impact. Studies have shown that a substituent at the 6-position has the most substantial stabilizing effect on the tautomers. oup.com

Solvent Polarity: The polarity of the solvent plays a crucial role. More polar solvents tend to favor the more polar 2-pyridone (lactam) form over the less polar 2-hydroxypyridine (lactim) form. ias.ac.in

Intramolecular Hydrogen Bonding: Substituents capable of forming intramolecular hydrogen bonds can stabilize one tautomer over the other. For example, a carboxyl group at the 3-position can form a hydrogen bond with the N-H group, stabilizing the lactam form, or with the 2-hydroxyl group, stabilizing the lactim form. uni-muenchen.de

In the case of this compound, the bulky benzyloxy group at the 4-position influences the electronic distribution within the ring. While specific studies on the 4-benzyloxy substituent are limited, general principles suggest that its electron-donating character through resonance would affect the aromaticity and stability of the tautomeric forms.

Summary of Substituent Effects on 2-Pyridone Tautomerism

| Factor | Influence on Tautomeric Equilibrium | Reference |

|---|---|---|

| Substituent Position | A substituent at the 6-position exerts the greatest stabilizing effect on both tautomers. | oup.com |

| Electronic Nature | Inductive and resonance effects of substituents (e.g., -NH₂, -NO₂) can modulate the equilibrium. | rsc.org |

| Polarity of Substituent | Polar substituents at the 6-position lead to a large predominance of the 2-pyridinol (lactim) form. | oup.com |

| Solvent Effects | Increasing solvent polarity favors the 2-pyridone (lactam) population. | ias.ac.inrsc.org |

| Intramolecular H-Bonding | Can stabilize either the lactam or lactim form, depending on the substituent. | uni-muenchen.de |

Research Trajectories and Future Directions for this compound

The established role of this compound as a synthetic intermediate paves the way for its use in developing novel therapeutic agents. Current research trajectories are heavily focused on leveraging the 2-pyridone core scaffold to address a range of diseases.

Medicinal Chemistry Applications: The 2-pyridone nucleus is a "privileged scaffold" in medicinal chemistry, known to interact with a variety of biological targets. Future research is likely to involve the synthesis of libraries of derivatives starting from this compound. By deprotecting the benzyloxy group and subsequently modifying the resulting 4-hydroxy-2-pyridone, or by functionalizing other positions on the ring, researchers can create a diverse set of molecules for biological screening.

Key areas of therapeutic interest include:

Antimalarial Agents: 4(1H)-pyridone derivatives have been identified as potent antimalarials that target multiple stages of the Plasmodium parasite's lifecycle, including blood, liver, and transmission stages. nih.gov This multi-stage activity is a primary requirement for new antimalarial drug candidates aiming for disease eradication. nih.gov

Anticancer Agents: Various substituted 2-pyridones have demonstrated significant antiproliferative activity against human cancer cell lines. researchgate.net Research has shown that electron-withdrawing groups at certain positions can enhance this activity. The synthesis of novel pyridone analogues is a promising strategy for developing new anticancer drugs. researchgate.net

Antibacterial Agents: Natural and synthetic 2-pyridones have shown inhibitory effects against several strains of bacteria, including drug-resistant strains. This makes them attractive lead compounds for the development of new antibiotics. researchgate.net

Metabolic Disease Modulators: Substituted 4-hydroxy-2(1H)-pyridones have been investigated for their potential to modulate enzymes involved in metabolic diseases like diabetes. For instance, certain derivatives have been found to be good inhibitors of α-amylase and also possess antioxidant properties, which could help mitigate the effects of diabetes mellitus. researchgate.net

Future Research Directions for this compound Derivatives

| Research Area | Therapeutic Target/Application | Rationale | Reference |

|---|---|---|---|

| Infectious Diseases | Multi-stage antimalarial drugs | 4(1H)-pyridone scaffold targets the parasite's electron transport chain, effective against multiple life stages. | nih.gov |

| Antibacterial agents | 2-Pyridone core shows activity against Gram-positive bacteria, including resistant strains. | researchgate.net | |

| Oncology | Antiproliferative agents | Derivatives exhibit cytotoxicity against various human cancer cell lines (e.g., leukemia, liver cancer). | researchgate.net |

| Metabolic Disorders | α-amylase inhibitors for diabetes | 4-hydroxy-2-pyridone derivatives show potential for enzyme inhibition and antioxidant activity. | researchgate.net |

The versatility of this compound ensures its continued importance in academic and industrial research, serving as a cornerstone for the synthesis of complex molecules with significant potential to address unmet medical needs.

Structure

3D Structure

属性

IUPAC Name |

4-phenylmethoxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12-8-11(6-7-13-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOVNUEPFPBWTSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=O)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394121 | |

| Record name | 4-Benzyloxy-2-(1H)-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57261408 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

53937-02-3 | |

| Record name | 4-Benzyloxy-2-(1H)-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzyloxy-2(1H)-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Benzyloxy 2 1h Pyridone

Established Synthetic Routes for 4-Benzyloxy-2-(1H)-pyridone

Several well-documented methods exist for the preparation of this compound, each with its own set of advantages and limitations.

One common approach involves the utilization of pyridine (B92270) N-oxide as a starting material. While pyridine N-oxide itself is generally resistant to nucleophilic attack due to the electron-rich nature of the ring, treatment with acetic anhydride (B1165640) renders the 2-position electrophilic. This activation allows for an acetate (B1210297) attack, followed by elimination to re-aromatize the ring, yielding a 2-substituted pyridine. Subsequent hydrolysis of the acetate group furnishes 2-hydroxypyridine (B17775), which can then tautomerize to the more stable 2-pyridone. stackexchange.com The benzyloxy group can be introduced at the 4-position through various methods.

The synthesis of 2-pyridone derivatives from malononitrile (B47326) is a versatile method. nih.gov This approach often involves a multi-component reaction where malononitrile is reacted with an aldehyde and an active methylene (B1212753) compound in the presence of a base. nih.gov For instance, a four-component reaction of aromatic aldehydes, malononitrile, and acetyl-3H-benzo[f]chromen-3-one in the presence of sodium hydroxide (B78521) can yield chromene-containing 2(1H)-pyridones. nih.gov While this method is effective for creating a variety of substituted pyridones, the specific synthesis of this compound from malononitrile would require a strategic choice of reactants to introduce the benzyloxy group at the desired position.

A direct and widely used method for the synthesis of this compound is the O-benzylation of 4-hydroxy-2-pyridone. This reaction is typically carried out by treating 4-hydroxy-2-pyridone with benzyl (B1604629) bromide or benzyl chloride in the presence of a base such as potassium carbonate or sodium hydride in a suitable solvent like dimethylformamide (DMF). The reaction progress is often monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and the temperature is controlled to minimize the formation of by-products. Purification of the final product is commonly achieved through column chromatography or recrystallization.

Table 1: Common Reagents and Conditions for O-Benzylation of 4-Hydroxy-2-pyridone

| Reagent | Base | Solvent | Temperature |

| Benzyl bromide | Potassium Carbonate | DMF | 60-80°C |

| Benzyl chloride | Sodium Hydride | DMF | Room Temp to 60°C |

In addition to the established routes, research into more efficient, environmentally friendly, and versatile methods for pyridone synthesis is ongoing.

The principles of green chemistry are increasingly being applied to the synthesis of pyridone derivatives to reduce the use of hazardous materials and improve efficiency. rasayanjournal.co.in This includes the use of catalyst- and solvent-free conditions, multicomponent reactions, and alternative energy sources like infrared irradiation. rasayanjournal.co.inrsc.orgscielo.org.mx For example, an efficient and environmentally benign synthesis of N-nonsubstituted 2-pyridones has been developed through a thermal multicomponent reaction of 4-oxo-4H-chromene-3-carbaldehydes with malonates and ammonium (B1175870) acetate under solvent-free conditions. rsc.orgrsc.org Such approaches offer advantages like the use of commercially available, low-toxicity reagents and easier product isolation. rsc.orgrsc.org

Metal-catalyzed and organocatalytic methods have emerged as powerful tools for the synthesis of pyridone derivatives. Various transition metal catalysts, including those based on nickel, copper, gold, and palladium, have been employed in different cyclization and cross-coupling reactions to construct the pyridone ring. rsc.orgorganic-chemistry.org For instance, gold-catalyzed cyclization of β-amino-ynone intermediates has been used for the rapid and efficient one-step synthesis of halopyridones. organic-chemistry.org Organocatalysis, which utilizes small organic molecules as catalysts, also offers a valuable alternative. For example, imidazolinium salts have been shown to catalyze the aza-Diels-Alder reaction between imines and Danishefsky's diene to produce 2,3-dihydro-4-pyridones in good yields. organic-chemistry.org

Alternative and Emerging Synthetic Approaches

Derivatization and Functionalization Strategies

The structure of this compound, featuring a reactive ring system and a nucleophilic nitrogen, allows for a variety of derivatization and functionalization reactions. The benzyloxy group at the 4-position serves not only as a protecting group for the corresponding 4-hydroxy functionality but also as an activating group that influences the reactivity of the pyridone core.

N-Alkylation and N-Functionalization

The nitrogen atom of the pyridone ring is a primary site for functionalization. N-alkylation is a common strategy to introduce diverse substituents, which can modulate the compound's properties and provide handles for further synthetic transformations.

Standard N-alkylation has been reported using various benzyl and alkyl halides. sigmaaldrich.comchemicalbook.com These reactions are typically performed under basic conditions to deprotonate the pyridone nitrogen, enhancing its nucleophilicity. For instance, the reaction of 4-benzyloxy-2(1H)-pyridone with different alkylating agents in the presence of a base leads to the corresponding N-substituted products. The choice of base and solvent system is crucial for optimizing yield and selectivity. Mild and anhydrous conditions, such as using potassium tert-butoxide (KOBu-t) with tetrabutylammonium (B224687) iodide (n-Bu₄I), have been effectively employed for the alkylation of the pyridine nitrogen. sigmaaldrich.comchemicalbook.com

More advanced catalytic methods have also been developed. A ruthenium-catalyzed N-alkylation of 2-pyridones, including the 4-benzyloxy substituted variant, utilizes sulfoxonium ylides as alkylation reagents. acs.org This method, employing a specific catalyst like CpRu(PPh₃)₂Cl, demonstrates high chemoselectivity for N-H bond insertion over O-H insertion. acs.org

Research has demonstrated the N-alkylation of 3-(benzyloxy)pyridin-2(1H)-one, a constitutional isomer of the title compound, with various haloalkanes, providing insight into typical reaction outcomes.

| Alkylating Agent | Product | Yield | Reference |

|---|---|---|---|

| Allyl bromide | 1-Allyl-3-(benzyloxy)pyridin-2(1H)-one | 88-90% | nih.gov |

| 11-Bromoundec-1-ene | 3-(Benzyloxy)-1-(undec-10-enyl)pyridin-2(1H)-one | 79% | nih.gov |

| 6-Iodo-1-hexyne | 3-(Benzyloxy)-1-(hex-5-ynyl)pyridin-2(1H)-one | 49-75% | nih.gov |

Ring Functionalization and Substitution Reactions

The pyridone ring itself is amenable to various functionalization reactions. The electron-rich nature of the ring, influenced by the nitrogen heteroatom and the oxygen substituents, dictates its reactivity, particularly in electrophilic aromatic substitutions.

For the general class of 4(1H)-pyridones, electrophilic substitutions such as halogenation and nitration are known to occur selectively at the C3 position. nih.gov The C4 carbonyl group can undergo nucleophilic substitution when treated with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.gov

Furthermore, this compound can serve as a versatile intermediate in cross-coupling reactions. It can act as a coupling partner in palladium-catalyzed reactions like the Suzuki–Miyaura cross-coupling, which facilitates the formation of carbon-carbon bonds. Other potential transformations include oxidation reactions to form quinone derivatives and reduction of the keto group to a hydroxyl group. The benzyloxy group can also be substituted through nucleophilic substitution reactions, although this typically requires harsher conditions or activation.

Reaction Mechanisms and Selectivity Studies

Understanding the mechanisms and selectivity of reactions involving this compound is critical for controlling reaction outcomes and designing efficient synthetic routes. A key challenge in the chemistry of 2-pyridones is controlling the regioselectivity of alkylation.

Investigation of Reaction Selectivity (e.g., N- vs. O-alkylation)

A persistent challenge in the functionalization of 2-pyridones is the competition between N-alkylation and O-alkylation. nih.gov The ambident nucleophilic character of the pyridone anion (formed under basic conditions) means that electrophiles can attack either the nitrogen or the exocyclic oxygen atom.

The outcome of this competition is influenced by several factors, including the nature of the electrophile, the counter-ion, the solvent, and the temperature. Hard and soft acid-base (HSAB) theory provides a framework for predicting this selectivity: hard electrophiles tend to react at the harder oxygen atom, while softer electrophiles favor the softer nitrogen atom.

Studies on the related 3-benzyloxy-2(1H)-pyridone system provide quantitative data on this selectivity. While N-alkylation is generally favored, the formation of the O-alkylated byproduct is often observed.

| Alkylating Agent | N-Alkylated Product Yield | O-Alkylated Product Yield | Reference |

|---|---|---|---|

| 11-Bromoundec-1-ene | 79% | 12% | nih.gov |

| 6-Iodo-1-hexyne | 75% (Procedure A) | 10% (Procedure A) | nih.gov |

To circumvent these selectivity issues, synthetic strategies have been developed that avoid the direct alkylation of the pyridone. One such approach involves the use of 2-halopyridinium salts as precursors, which obviates the problem of N- versus O-alkylation. acs.orgnih.gov

Mechanistic Elucidation of Key Transformations

The mechanisms governing the reactions of this compound are rooted in the electronic properties of the heterocyclic ring. The 4(1H)-pyridone system possesses aromatic character due to the delocalization of the nitrogen lone pair into the ring. nih.gov This aromaticity allows it to behave like a classical aromatic compound, undergoing electrophilic substitution preferentially at the electron-rich C3 position. nih.gov

The mechanism of the ruthenium-catalyzed N-alkylation is of particular interest as it offers high selectivity. This transformation is proposed to proceed via a chemoselective N-H bond insertion. The choice of the CpRu(PPh₃)₂Cl catalyst is critical, as it selectively facilitates the reaction at the N-H bond over the O-H bond of the enolic tautomer, a significant achievement in controlling the reactivity of pyridones. acs.org

The strategy of using N-alkyl-2-halopyridinium salts relies on a different mechanistic principle. In this approach, the nitrogen is already alkylated, and the 2-halo substituent is activated toward nucleophilic substitution by an oxygen nucleophile, leading to the formation of the N-alkenyl-2-pyridone product without competition. acs.orgnih.gov

Advanced Characterization and Analytical Techniques in 4 Benzyloxy 2 1h Pyridone Research

Spectroscopic Characterization

Spectroscopic techniques are fundamental in confirming the identity and structural features of 4-Benzyloxy-2-(1H)-pyridone.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides distinct signals that confirm the presence of both the pyridone and benzyloxy moieties. Key diagnostic signals include the methylene (B1212753) protons (CH₂) of the benzyloxy group, which typically appear as a singlet in the range of δ 5.1–5.3 ppm. The aromatic protons of the benzyl (B1604629) group and the pyridone ring resonate in the downfield region, generally between δ 6.5–8.0 ppm. The integration of these signals provides a quantitative measure of the protons in different chemical environments, aiding in structural verification.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum will show characteristic signals for the carbonyl carbon of the pyridone ring, the carbons of the aromatic rings, and the methylene carbon of the benzyloxy group. The combination of ¹H and ¹³C NMR data is essential for unambiguous structural confirmation.

| Nucleus | Chemical Shift (δ) ppm | Description |

|---|---|---|

| ¹H | 5.1–5.3 | CH₂ (benzylic) |

| ¹H | 6.5–8.0 | Aromatic H (benzyl and pyridone rings) |

| ¹³C | Data not consistently available in the provided search results. |

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (carbonyl) | Stretching | Characteristic of 2-pyridone form |

| C-O-C (ether) | Stretching | Present |

| C=C (aromatic) | Stretching | Present |

| N-H | Stretching | Present |

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can be used to confirm the molecular ion, providing a highly accurate mass measurement that validates the chemical formula, C₁₂H₁₁NO₂. The predicted monoisotopic mass is 201.07898 Da. uni.lu Fragmentation patterns observed in the mass spectrum can also offer structural information.

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 202.08626 |

| [M+Na]⁺ | 224.06820 |

| [M-H]⁻ | 200.07170 |

| [M+NH₄]⁺ | 219.11280 |

| [M+K]⁺ | 240.04214 |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands corresponding to the π-π* transitions of the aromatic pyridone and benzene (B151609) rings. The position and intensity of these bands are influenced by the electronic nature of the chromophore.

Crystallographic Analysis

X-ray diffraction (XRD) analysis of single crystals provides the most definitive evidence for the three-dimensional structure of this compound in the solid state. Structural studies of 4(1H)-pyridones have confirmed that the keto-form is favored in the solid state. nih.gov This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. Such detailed structural information is invaluable for understanding the physical properties of the compound and for computational studies like molecular docking.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of this compound. A common method involves using reverse-phase C18 columns. The separation is typically achieved using a gradient of acetonitrile (B52724) and water as the mobile phase. This method is effective in achieving a purity level of over 95%.

For more complex analyses, such as identifying by-products from synthesis, a strategy of analytical triangulation is often employed. This approach combines HPLC data with insights from Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure a comprehensive characterization of the compound and any impurities.

Table 1: HPLC Analysis Parameters for this compound

| Parameter | Specification |

| Column | Reverse-phase C18 |

| Mobile Phase | Acetonitrile/Water Gradient |

| Purity Assessment | >95% |

This table is interactive. You can sort and filter the data.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) provides an exceptionally precise method for confirming the molecular weight and elemental formula of this compound. This technique couples the separation power of liquid chromatography with the mass accuracy of a high-resolution mass spectrometer.

HRMS is crucial for confirming the molecular ion of the compound, which helps in validating its synthesis and identity. The high-resolution data allows for the differentiation between compounds with very similar molecular weights. Predicted collision cross-section (CCS) values, calculated using methods like CCSbase, offer additional structural information for various adducts of the molecule observed in the mass spectrometer. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

| [M+H]+ | 202.08626 | 141.2 |

| [M+Na]+ | 224.06820 | 149.4 |

| [M-H]- | 200.07170 | 145.4 |

| [M+NH4]+ | 219.11280 | 158.1 |

| [M+K]+ | 240.04214 | 145.4 |

| [M+H-H2O]+ | 184.07624 | 133.5 |

This table is interactive. You can sort and filter the data.

Elemental Analysis

Elemental analysis provides the fundamental percentage composition of elements within this compound, which is then compared against the theoretical values calculated from its molecular formula. This analysis is a cornerstone for verifying the compound's empirical and molecular formula.

The accepted molecular formula for this compound is C₁₂H₁₁NO₂. sigmaaldrich.comchemicalbook.com Based on this, the theoretical elemental composition can be calculated.

Table 3: Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage Composition (%) |

| Carbon | C | 12.01 | 12 | 144.12 | 71.63 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 5.51 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.96 |

| Oxygen | O | 16.00 | 2 | 32.00 | 15.90 |

| Total | 201.22 | 100.00 |

This table is interactive. You can sort and filter the data.

Biological Activities and Medicinal Chemistry Applications of 4 Benzyloxy 2 1h Pyridone and Its Derivatives

Antimicrobial Activities

Derivatives of the 4-benzyloxy-2-(1H)-pyridone core have shown notable efficacy against a range of microbial pathogens, including bacteria, fungi, and protozoa. The structural modifications of the pyridone ring have allowed for the development of compounds with both broad-spectrum and selective antimicrobial properties.

Antibacterial Efficacy

The antibacterial potential of pyridone derivatives has been well-documented, with many compounds exhibiting significant activity against both Gram-positive and Gram-negative bacteria. Research into 4-hydroxy-2-pyridone alkaloids, which are structurally related to the subject compound, has provided valuable insights. One study identified a derivative, apiosporamide, that demonstrated broad inhibitory activity against several Gram-positive bacteria, including Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Bacillus subtilis, and Clostridium perfringens, with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 6.25 µM. nih.gov However, these compounds showed no significant activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa at concentrations up to 50 µM. nih.gov

In another study, pyrazoline derivatives incorporating a benzyloxy moiety were synthesized and evaluated for their antibacterial action. These compounds displayed a wide range of activity, with MIC values between 32 and 512 µg/mL against a panel of bacteria. turkjps.org Specifically, one derivative exhibited its highest activity against E. faecalis with a MIC of 32 µg/mL. turkjps.org These findings underscore the potential of benzyloxy-substituted heterocyclic compounds as a source for new antibacterial agents.

| Compound/Derivative Class | Bacterial Strain | MIC Value | Reference |

| Apiosporamide (4-hydroxy-2-pyridone alkaloid) | Staphylococcus aureus | 1.56 - 6.25 µM | nih.gov |

| Methicillin-resistant S. aureus (MRSA) | 1.56 - 6.25 µM | nih.gov | |

| Bacillus subtilis | 1.56 - 6.25 µM | nih.gov | |

| Clostridium perfringens | 1.56 - 6.25 µM | nih.gov | |

| Pyrazoline derivative with benzyloxy moiety | Enterococcus faecalis | 32 µg/mL | turkjps.org |

| Various Bacteria | 32 - 512 µg/mL | turkjps.org |

Antifungal Properties

The exploration of this compound derivatives has also extended to their potential as antifungal agents. The emergence of drug-resistant fungal strains necessitates the development of novel therapeutics. While some studies on related 4-hydroxy-2-pyridone alkaloids found no inhibitory activity against pathogenic fungi like Candida albicans and Candida glabrata, other research has been more promising. nih.gov

For instance, certain pyrazoline derivatives containing the benzyloxy group have been shown to possess antifungal properties. One such compound was identified as the most active against C. albicans, with a MIC value of 64 µg/mL. turkjps.org This suggests that while the core pyridone structure may require specific modifications, the inclusion of a benzyloxy group can contribute to antifungal efficacy. The development of these compounds highlights a promising avenue for creating new treatments for fungal infections.

| Compound/Derivative Class | Fungal Strain | MIC Value | Reference |

| Pyrazoline derivative with benzyloxy moiety | Candida albicans | 64 µg/mL | turkjps.org |

| 4-hydroxy-2-pyridone alkaloids | Candida albicans | >50 µM (inactive) | nih.gov |

| Candida glabrata | >50 µM (inactive) | nih.gov |

Anti-protozoal Activity

The therapeutic reach of pyridone-based compounds includes activity against protozoan parasites, which are responsible for diseases such as leishmaniasis. A study focusing on pyrazolopyridine derivatives, which share a heterocyclic core with pyridones, revealed significant antileishmanial effects. nih.gov

In this research, several synthesized compounds were tested against Leishmania donovani, the causative agent of visceral leishmaniasis. One derivative, compound 6j, was particularly effective. When administered to infected BALB/c mice at a dose of 50 mg/kg/day, it resulted in a greater than 91% reduction in the splenic parasite burden and over 93% clearance in the liver. nih.gov Further investigation into the mechanism suggested that the compound induced programmed cell death in the parasite. nih.gov These findings highlight the potential of developing pyridone-based derivatives as novel treatments for protozoal infections.

Antiviral Potential

The structural framework of this compound has proven to be a valuable starting point for the design of potent antiviral agents. Derivatives have shown significant inhibitory activity against critical viral enzymes and replication processes, particularly for HIV and Hepatitis B virus.

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

A significant area of research has been the development of this compound derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. NNRTIs are a crucial component of highly active antiretroviral therapy (HAART). They function by binding to an allosteric, hydrophobic pocket on the reverse transcriptase enzyme, which is distinct from the active site. youtube.com This binding induces a conformational change in the enzyme, inhibiting its function and thereby blocking the conversion of viral RNA into DNA. youtube.com

One study detailed the synthesis of novel 6-substituted-4-cycloalkyloxy-pyridin-2(1H)-ones. Several of these compounds demonstrated highly potent activity against wild-type HIV-1. nih.gov For example, one of the most effective inhibitors, a trans-enantiomer designated as compound 26, exhibited an EC50 value of 4 nM and a high selectivity index of 75,000. nih.gov Crucially, this compound also retained high efficacy against HIV-1 strains with mutations that confer resistance to other NNRTIs, such as the Y181C and K103N mutations. nih.gov This ability to overcome common resistance mechanisms makes these pyridinone derivatives promising candidates for further development as next-generation antiretroviral drugs.

| Compound Derivative | Target | EC50 Value | Key Finding | Reference |

| 26-trans (6-substituted-4-cycloalkyloxy-pyridin-2(1H)-one) | Wild-type HIV-1 | 4 nM | Highly potent and effective against NNRTI-resistant strains (Y181C, K103N). | nih.gov |

Hepatitis B Virus (HBV) Inhibition

Derivatives based on heterocyclic scaffolds similar to pyridone have also been investigated as inhibitors of the Hepatitis B virus (HBV). Chronic HBV infection is a major global health issue, and new therapeutic strategies are urgently needed. Research has focused on non-nucleosidic inhibitors that can interfere with various stages of the viral life cycle. nih.gov

One study identified a novel pyridazinone derivative, which is structurally related to pyridones, as a potent HBV inhibitor. This compound, labeled 3711, was found to inhibit HBV DNA replication with a 50% inhibitory concentration (IC50) of 1.5 µM for extracellular HBV DNA and 1.9 µM for intracellular viral DNA. nih.gov The mechanism of action was determined to be the induction of genome-free capsid formation, which disrupts the normal assembly of infectious virus particles. nih.gov Importantly, this compound was equally effective against wild-type HBV and strains resistant to existing nucleoside analogue drugs. nih.gov This research demonstrates that pyridone-like structures can serve as a basis for developing novel HBV inhibitors with unique mechanisms of action.

Antimalarial Investigations

The urgent need for new antimalarial drugs to counter widespread resistance has led researchers to explore novel chemical scaffolds, including derivatives of this compound. These compounds have shown potential in combating the malaria parasite, Plasmodium falciparum.

Inhibition of Plasmodium falciparum

Derivatives of 4(1H)-pyridone have been identified as a promising class of antimalarial agents. nih.govnih.gov Their mechanism of action is often associated with the inhibition of the parasite's mitochondrial bc1 complex, a pathway similar to that of the clinical drug atovaquone. nih.gov Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency of these compounds against various strains of P. falciparum. For instance, research has highlighted the antimalarial activities of compounds like clopidol (B1669227) (3,5-dichloro-2,6-dimethyl-4(1H)-pyridone), which has demonstrated in vivo activity against chloroquine-resistant P. falciparum. nih.gov

Activity against Erythrocytic, Exoerythrocytic, and Transmission Blocking Stages

A key goal in antimalarial drug discovery is to identify compounds that can target multiple stages of the parasite's life cycle, including the blood (erythrocytic), liver (exoerythrocytic), and transmission stages. nih.govnih.gov This multi-stage activity is crucial for not only treating the symptoms of malaria but also for preventing its spread. nih.gov Research has shown that 4(1H)-pyridone derivatives possess these multi-stage capabilities. nih.govnih.gov For example, clopidol was found to be curative against the exoerythrocytic stages of P. gallinaceum and P. cynomolgi at high doses over a seven-day period. nih.gov Furthermore, certain 4(1H)-quinolones, which share a structural resemblance to pyridones, have been shown to prevent the transmission of P. falciparum to mosquitoes by reducing or preventing the exflagellation of male gametocytes. mmv.org This suggests that these compound classes could be vital in malaria eradication efforts. mmv.org

Anticancer and Antiproliferative Effects

The therapeutic potential of this compound derivatives extends to oncology, where they have been investigated for their anticancer and antiproliferative properties. Benzofuran derivatives, which can be synthesized from precursors like 2-(4-benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran (BMBF), have demonstrated antitumor and antiproliferative effects. nih.gov For instance, BMBF has been shown to suppress the proliferation of hepatocellular carcinoma cells. nih.gov Similarly, other heterocyclic compounds, such as benzothiazole (B30560) derivatives, have exhibited marked antiproliferative activity at low micromolar concentrations in paraganglioma and pancreatic cancer cell lines. nih.gov These findings underscore the potential of such scaffolds in the development of novel cancer therapies.

Enzyme Inhibition and Receptor Modulation

The biological activities of this compound and its derivatives are often rooted in their ability to inhibit specific enzymes and modulate receptor pathways.

Kinase Inhibition (e.g., c-Met, c-Src)

Src family kinases (SFKs) are non-receptor tyrosine kinases that are pivotal in cancer progression, making them a significant therapeutic target. nih.gov Researchers have designed and synthesized novel 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides as potential inhibitors of Src kinase. nih.gov While not direct derivatives of this compound, this research highlights the utility of the benzyloxy moiety in designing kinase inhibitors. The development of compounds that can inhibit kinases like c-Met and c-Src is a major focus in contemporary drug discovery.

Bacterial Topoisomerase Inhibition

Bacterial topoisomerases are essential enzymes for DNA replication and are validated targets for antibiotics. nih.govd-nb.info The 2-pyridone class of antibacterial agents, which are bioisosteres of quinolones, act as bacterial topoisomerase inhibitors. nih.gov These compounds have shown high activity against a range of bacteria, including multi-drug resistant strains. nih.gov Specifically, 4-hydroxy-2-pyridones represent a novel class of non-fluoroquinolone inhibitors of bacterial type II topoisomerases active against multidrug-resistant Gram-negative bacteria. nih.gov Certain derivatives have demonstrated potent inhibitory activity against both DNA gyrase and topoisomerase IV. nih.govresearchgate.net This highlights the potential of the pyridone scaffold in developing new antibacterial agents to combat the growing threat of antibiotic resistance. nih.govresearchgate.net

Interactive Data Table: Investigated Biological Activities

| Compound Class | Biological Activity | Specific Target/Organism | Key Findings |

| 4(1H)-Pyridone Derivatives | Antimalarial | Plasmodium falciparum (erythrocytic, exoerythrocytic, transmission stages) | Inhibition of mitochondrial bc1 complex; multi-stage activity. nih.govnih.gov |

| Benzofuran Derivatives | Anticancer/Antiproliferative | Hepatocellular Carcinoma Cells | Suppression of cell proliferation. nih.gov |

| Benzothiazole Derivatives | Anticancer/Antiproliferative | Paraganglioma and Pancreatic Cancer Cells | Marked viability reduction at low micromolar concentrations. nih.gov |

| 4-Oxo-4H-pyran-2-carboxamides | Kinase Inhibition | Src Kinase | Potential as Src kinase inhibitors. nih.gov |

| 2-Pyridone Derivatives | Antibacterial | Bacterial Topoisomerases (DNA gyrase, Topoisomerase IV) | Potent inhibitors, active against multi-drug resistant bacteria. nih.govnih.gov |

Phosphodiesterase Inhibition

While direct studies on this compound as a phosphodiesterase (PDE) inhibitor are not extensively reported in the reviewed literature, the broader class of pyridone and fused pyridone derivatives has been identified as a source of potent PDE inhibitors. Phosphodiesterases are crucial enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Their inhibition can lead to various therapeutic effects, including anti-inflammatory and bronchodilatory responses. nih.gov

Research into related heterocyclic systems provides insights into the potential of pyridone-based structures for PDE inhibition. For instance, substituted 2-pyridinemethanol (B130429) derivatives have been synthesized and evaluated as potent and selective PDE4 inhibitors. nih.gov The evaluation of structure-activity relationships (SAR) in these series is crucial for identifying compounds with excellent in vitro activity and desirable pharmacokinetic profiles. nih.gov Furthermore, the inhibition of PDE4 is a promising therapeutic target for a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis. nih.gov

Derivatives of pyridazinone, a related heterocyclic core, have also been explored as PDE inhibitors. Studies on pyrazolopyridine-pyridazinone derivatives have shown that modifications to the pyridazinone ring can significantly influence PDE3 and PDE4 inhibitory activity. nih.gov These findings suggest that the pyridone ring system, as present in this compound, could serve as a valuable scaffold for the design of novel PDE inhibitors.

Other Reported Biological Activities

Beyond phosphodiesterase inhibition, derivatives of this compound and related pyridone structures have been investigated for a range of other important biological activities.

Anti-inflammatory and Analgesic Activity

A series of 1,2,5-trisubstituted 4(1H)-pyridinone derivatives have demonstrated significant anti-inflammatory and analgesic properties. nih.gov In preclinical studies, these compounds were evaluated using the carrageenan-induced rat paw edema test for anti-inflammatory activity and the acetic acid-induced writhing syndrome in mice for analgesic effects. nih.gov Notably, all the tested compounds in this series exhibited higher analgesic activity than the standard drug, acetylsalicylic acid, and showed more potent anti-inflammatory effects than indomethacin. nih.gov

The development of non-acidic, non-steroidal anti-inflammatory agents is an important goal in medicinal chemistry, and pyridone derivatives represent a promising class of compounds in this regard. nih.gov Research has shown that while 2-pyridones were inactive, several 4-pyridone derivatives displayed anti-inflammatory efficacy. nih.gov The anti-inflammatory activity of these compounds is often associated with the inhibition of pro-inflammatory cytokines like IL-1β and TNF-α. nih.gov For example, a series of 4-aminobenzophenones were found to be potent inhibitors of the release of these cytokines and also acted as selective p38 MAP kinase inhibitors. nih.gov

Antioxidant Activity

The antioxidant potential of phenolic compounds is well-established, and the structural features of this compound, particularly the potential for in vivo de-benzylation to the corresponding 4-hydroxy derivative, suggest a capacity for antioxidant activity. The antioxidant capacity of dihydroxy derivatives of benzaldehyde (B42025) and benzoic acid has been studied, revealing a relationship between the position of the hydroxyl groups and the antioxidant activity. wiserpub.com These studies indicate that compounds capable of donating a hydrogen atom or an electron to neutralize free radicals can exhibit significant antioxidant effects. wiserpub.com

Neurotrophic and Insecticidal Properties of Pyridone Alkaloids

Pyridone alkaloids, a class of natural products, have been found to possess a range of biological activities, including neurotrophic and insecticidal properties. nih.govnih.gov Militarinone A, a pyridone alkaloid isolated from the fungus Paecilomyces militaris, has demonstrated a pronounced neurotrophic effect in PC-12 cells at micromolar concentrations. nih.govresearchgate.nethebmu.edu.cn This activity suggests potential applications in the development of therapies for neurodegenerative diseases. researchgate.netresearchgate.net

In the realm of insecticidal activity, alkaloids isolated from Stemona species, which include pyrido[1,2-a]azepine derivatives, have shown potent effects against insects like Spodoptera littoralis. nih.gov The insecticidal activity is attributed to compounds such as stemofoline, oxystemokerrin, and dehydroprotostemonine. nih.gov Similarly, diterpenoid alkaloids have been investigated as environmentally friendly pesticides, with C19- and C20-diterpenoid alkaloids showing significant activity against various insects. nih.gov Hydrazone, dihydropyridine, and 3-cyano-1,4-dihydro-pyridazin-4-one derivatives have also been synthesized and evaluated for their insecticidal activity against aphids. researchgate.net

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds for various therapeutic targets.

Research on 1,2,5-trisubstituted 4(1H)-pyridinone derivatives has provided insights into the structural requirements for anti-inflammatory and analgesic activities. nih.gov The nature and position of substituents on the pyridone ring play a critical role in determining the pharmacological profile.

The benzyloxy group at the 4-position is a key feature that can be modified to modulate activity. The benzyloxy group itself can enhance binding affinity to certain enzymes and receptors. Furthermore, the pyridone nitrogen can be a site for alkylation, allowing for the introduction of various substituents that can influence the biological properties of the molecule. chemicalbook.com

Impact of Benzyloxy Group Modifications

Modifications to the benzyloxy group can have a profound impact on the biological activity of pyridone derivatives. The benzyloxy group can serve as a protecting group for the 4-hydroxy function, which itself can be crucial for activity. The removal or replacement of the benzyl (B1604629) group can alter the compound's lipophilicity, hydrogen bonding capacity, and interaction with biological targets.

In a study of benzyloxy piperidine-based dopamine (B1211576) D4 receptor antagonists, modifications to the aryl group of the benzyloxy moiety, including the introduction of electron-donating and electron-withdrawing groups, were explored. nih.gov For instance, a 3-fluorobenzyl group showed good activity, and further halogenation or addition of a trifluoromethyl group produced similarly active compounds. nih.gov This highlights that substitutions on the benzyl ring can fine-tune the pharmacological activity.

Furthermore, the synthesis of N-benzyl pyridinium-curcumin derivatives revealed that substitution on the benzyl residue can be a critical determinant of activity. nih.gov In some cases, smaller substituents like fluorine led to higher potency, while bulkier groups like nitro, bromo, and methyl resulted in lower activity. nih.gov This suggests that steric factors and electronic properties of the substituents on the benzyloxy group are key considerations in the design of potent bioactive molecules based on the this compound scaffold.

Influence of Substituents at Pyridone Ring Positions (C2, C3, C5, C6)

The biological activity of this compound derivatives can be significantly modulated by the introduction of various substituents at the C2, C3, C5, and C6 positions of the pyridone ring. Structure-activity relationship (SAR) studies are crucial in understanding how these modifications impact the compound's interaction with biological targets.

Systematic exploration of the pyridone scaffold has revealed that even minor chemical alterations can lead to substantial changes in potency and selectivity. For instance, in the development of inhibitors for Janus kinase 2 (JAK2), a reverse tricyclic pyridone scaffold was utilized. This approach, combining kinase cross-screening with molecular modeling, highlighted the importance of specific inhibitor-water interactions in achieving broad kinase selectivity. nih.gov

While specific SAR data for each position of the this compound ring is not extensively documented in publicly available literature, general principles from related pyridone-based drug discovery campaigns can provide valuable insights. For example, in the context of anti-HIV agents based on a 3-iodo-4-phenoxypyridinone scaffold, a systematic study of various C-3 substituents revealed that a vinyl group was the only substitution that maintained activity comparable to the lead compound. nih.gov This underscores the critical role of the substituent at this position for that particular biological target.

Furthermore, research on other heterocyclic compounds, such as pyrimidine-based kinase inhibitors, has shown that modifications at positions analogous to C2, C5, and C6 of the pyridone ring can dramatically influence kinome-wide selectivity and cell activity. nih.gov The introduction of different side chains at these positions allows for the fine-tuning of the molecule's properties to enhance its therapeutic potential. nih.gov

| Ring Position | General Influence of Substituents on Biological Activity |

| C2 | Modifications at this position can influence kinase selectivity and overall potency. In some kinase inhibitor series, substitutions are explored to optimize interactions with the enzyme's active site. nih.govnih.gov |

| C3 | This position is often critical for biological activity. Halogenation (e.g., with chlorine or bromine) has been shown to significantly improve in vitro and in vivo activity in some antimalarial 4(1H)-pyridones. nih.gov In other series, the nature of the C-3 substituent is a key determinant of anti-HIV activity. nih.gov |

| C5 | Substituents at this position can have a profound effect on potency. For instance, the introduction of a diaryl group at C5 in 4(1H)-pyridones dramatically decreased the EC50 value in antimalarial assays. nih.gov |

| C6 | Modifications at the C6 position can impact both efficacy and pharmacokinetic properties. In the development of pyrazolopyrimidine-based inhibitors, C6 substitution was key to their antitumor efficacy. nih.gov |

Pharmacological Profile and in vivo Studies

The ultimate goal of medicinal chemistry efforts is to produce drug candidates with favorable pharmacological profiles and proven efficacy in in vivo models. This involves a comprehensive preclinical evaluation to assess a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety and efficacy.

Preclinical Evaluation and Lead Optimization

The preclinical development of this compound derivatives, as with any new chemical entity, is a multi-step process that bridges the gap between initial laboratory discovery and human clinical trials. nih.gov This phase involves a series of in vitro and in vivo studies to establish a preliminary safety and efficacy profile.

Lead optimization is a critical part of this process, where the chemical structure of a promising "hit" compound is refined to improve its drug-like properties. nih.gov This often involves an iterative cycle of chemical synthesis and biological testing to enhance potency, selectivity, and pharmacokinetic parameters while minimizing toxicity. acs.org

For instance, in the development of tricyclic pyridone JAK2 inhibitors, targeted structural changes were made to lower lipophilicity, which in turn led to improved pharmacokinetic profiles in rats. nih.gov This highlights the importance of optimizing physicochemical properties to ensure that the drug can reach its target in the body at therapeutic concentrations.

A significant challenge in the development of pyridone-based drugs can be their poor solubility, which can negatively impact pharmacokinetics and bioavailability. nih.gov Strategies to overcome this include the introduction of solubilizing groups or the use of formulation technologies.

The preclinical evaluation also includes a battery of safety pharmacology and toxicology studies to identify any potential adverse effects. nih.gov These studies are essential for determining a safe starting dose for human clinical trials and for monitoring potential toxicities. nih.gov

The following table outlines key aspects of the preclinical evaluation and lead optimization process for pyridone-based compounds, drawing from general principles of drug development.

| Preclinical Stage | Key Objectives and Activities |

| Lead Identification | - Identification of "hit" compounds with desired biological activity through screening. - Initial assessment of structure-activity relationships. |

| Lead Optimization | - Iterative chemical modification to improve potency, selectivity, and ADME properties. acs.org - Reduction of off-target effects and toxicity. - Improvement of physicochemical properties such as solubility and metabolic stability. nih.govnih.gov |

| In Vitro ADME/Tox | - Assessment of metabolic stability in liver microsomes. - Determination of plasma protein binding. - Evaluation of potential for drug-drug interactions (e.g., CYP450 inhibition). - Early assessment of cytotoxicity and genotoxicity. |

| In Vivo Pharmacokinetics | - Determination of key PK parameters (e.g., clearance, volume of distribution, half-life, bioavailability) in animal models. |

| In Vivo Efficacy | - Evaluation of the compound's therapeutic effect in relevant animal models of disease. acs.org |

| Safety Pharmacology | - Assessment of the compound's effects on major organ systems (cardiovascular, respiratory, central nervous system). |

| Toxicology Studies | - Single-dose and repeat-dose toxicity studies in at least two animal species to identify potential target organs of toxicity. nih.gov |

In a specific example of a 4-amino-2-pyridone derivative being investigated as a PCSK9 inhibitor, preliminary in vivo studies in mice showed that subcutaneous injection of the compound for 7 days did not induce any signs of toxicity and was well-tolerated. unipd.it While this is an early-stage finding, it provides crucial information for the further development of this class of compounds.

Computational and Theoretical Studies of 4 Benzyloxy 2 1h Pyridone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For the pyridone family, these studies have been crucial in elucidating the delicate balance of tautomeric forms and the electronic nature of the ring system.

While specific studies focusing solely on 4-Benzyloxy-2-(1H)-pyridone are limited, research on the parent 2-pyridone and 4-pyridone structures provides critical insights. The primary equilibrium of interest is the tautomerization between the lactam (pyridone) and lactim (hydroxypyridine) forms.

Density Functional Theory (DFT) is a popular computational method used to investigate the electronic structure of molecules. Studies on 2-pyridone derivatives have employed DFT to determine the most stable molecular forms and their electrochemical properties. mdpi.com For instance, DFT calculations coupled with UV-Vis spectra have been used to define the most stable protonated and deprotonated forms of substituted pyridones in solution. mdpi.com These studies indicate that the deprotonated anionic form is often the most electrochemically active. mdpi.com The introduction of a substituent, such as the benzyloxy group at the 4-position, is expected to significantly influence the electron distribution and reactivity of the pyridone ring.

Ab initio Hartree-Fock (HF) calculations, often combined with other methods to account for electron correlation, have been instrumental in studying pyridone tautomerism. wayne.edu Early ab initio studies on the parent 2-pyridone and 4-pyridone molecules focused on determining the relative stability of their tautomers in the gas phase. wayne.edu These foundational calculations, which consider factors like geometry optimization and zero-point vibrational energy, are crucial for accurately predicting tautomeric equilibrium, a key feature of pyridone chemistry. wayne.edu

The molecular and electronic structure of pyridones is dominated by the tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (B17775) (lactim) forms. Computational studies have shown that in the gas phase, 2-pyridone is slightly more stable than 2-hydroxypyridine. wayne.edu In contrast, for the 4-pyridone system, the hydroxy tautomer (4-hydroxypyridine) is predicted to be more stable than 4-pyridone itself. wayne.edu

Structural studies have also highlighted the significant contribution of a zwitterionic (dipolar) form to the ground state of 4-pyridone, more so than in 2-pyridone. nih.gov This increased polarity and zwitterionic character in the 4-pyridone structure enhances the basicity of its carbonyl oxygen and results in a larger dipole moment compared to 2-pyridone. nih.gov The presence of the electron-donating benzyloxy group at the 4-position in this compound likely further enhances this charge separation and influences the molecule's hydrogen bonding capabilities and interaction with polar environments.

Table 1: Calculated Relative Stabilities of Pyridone Tautomers This table presents data from ab initio computational studies on the parent pyridone molecules. The energy difference indicates which tautomer is more stable.

| Tautomeric Pair | Method | Basis Set | Calculated Energy Difference (kcal/mol) | More Stable Tautomer |

| 2-Pyridone / 2-Hydroxypyridine | Ab initio (MP2/3-21G//3-21G + ZPE) | 3-21G | 0.3 | 2-Pyridone wayne.edu |

| 4-Pyridone / 4-Hydroxypyridine (B47283) | Ab initio (MP2/3-21G//3-21G + ZPE) | 3-21G | 2.4 | 4-Hydroxypyridine wayne.edu |

Data is for the parent, unsubstituted molecules in the gas phase. ZPE refers to the zero-point vibrational energy correction.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These simulations are vital in drug discovery for identifying potential biological targets and elucidating the structural basis of ligand-target interactions.

While specific docking studies for this compound are not prominently featured in the reviewed literature, numerous studies on other pyridone-based derivatives demonstrate the utility of this scaffold in designing inhibitors for various enzymes. The pyridone core is a versatile scaffold that has been incorporated into inhibitors targeting enzymes such as cyclooxygenases (COX-1/COX-2) and HIV reverse transcriptase (RT). rsc.orgnih.govnih.gov

Molecular docking studies on various pyridone derivatives reveal common interaction patterns that are key to their biological activity. The benzyloxy group in this compound is anticipated to enhance binding affinity with specific enzymes and receptors.

The binding of pyridone derivatives within protein active sites is typically governed by a combination of hydrogen bonds and hydrophobic interactions. nih.gov The N-H and C=O groups of the pyridone ring are excellent hydrogen bond donors and acceptors, respectively. For example, in docking studies of a pyrido[2,3-d]pyridazine-2,8-dione derivative with COX-1, the carbonyl group on the pyridone-related ring forms a crucial hydrogen bond with the amino acid Tyr355. nih.gov The aromatic rings, such as the phenyl ring of the benzyloxy group, can engage in hydrophobic and π-π stacking interactions with nonpolar residues in the binding pocket, further stabilizing the ligand-protein complex.

Binding affinity, often reported as an IC₅₀ value or a calculated binding energy (e.g., in kcal/mol), quantifies the strength of the interaction. A lower value generally indicates a stronger, more favorable binding interaction. uni.lu

A primary goal of molecular docking is to identify the specific amino acid residues that form the binding site and are critical for ligand recognition and affinity. These key residues provide a roadmap for designing more potent and selective inhibitors.

Studies on different pyridone-based inhibitors have identified distinct sets of key residues within their respective target proteins.

Table 2: Examples of Key Amino Acid Interactions for Pyridone Derivatives in Docking Studies This table summarizes findings from docking studies on various pyridone-containing molecules, highlighting their protein targets and the crucial interacting amino acid residues. This illustrates how the pyridone scaffold interacts with different biological targets.

| Derivative Type | Protein Target | Key Interacting Amino Acid Residues | Type of Interaction |

| Pyrido[2,3-d]pyridazine-2,8-dione | COX-1 | Tyr355, Ser530, Leu531, Leu384, Trp387 | Hydrogen bond, Polar interactions, Hydrophobic interactions nih.gov |

| Cannabinoid Agonist | Cannabinoid Receptor 2 (CB2R) | Phe87, Phe94, His95, Ile110, Phe183 | π-π stacking, Hydrophobic interactions acs.org |

| Benzimidazole/Pyrazole Derivative | Sirtuin 1 (Sirt1) | H363, F414 | π-cationic interactions nih.gov |

| CYP716A Subfamily Inhibitor | Cytochrome P450 | Asp122 | Directing substrate toward reaction center nih.gov |

These examples demonstrate that while the pyridone core provides a stable scaffold, the specific substituents dictate the precise interactions and binding orientation within the active site of a given protein target. The benzyloxy group of this compound would be expected to play a significant role in defining its target specificity and binding mode.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules. While specific MD simulation studies exclusively focused on this compound are not extensively detailed in the provided results, the principles of this technique are widely applied to similar and related molecular structures. For instance, MD simulations have been instrumental in understanding the behavior of various biologically active compounds.

In a broader context, MD simulations, often in conjunction with methods like quantum mechanics/molecular mechanics (QM/MM), are employed to investigate the conformational dynamics of flexible molecules like this compound. These simulations can predict how the molecule changes its shape over time, which is crucial for its interaction with biological receptors. For example, studies on other complex molecules have demonstrated the ability of MD simulations to recover structural and kinetic properties that are in excellent agreement with experimental data from first-principles calculations. github.io The insights gained from such simulations are vital for understanding reaction mechanisms, such as the thermally or mechanochemically activated release of oxygen from polymers, which can inform the design of new therapeutic strategies. rsc.org

Furthermore, MD simulations are used to refine the models of protein-ligand complexes. This was demonstrated in a study on 1,4-dihydropyridines as P-glycoprotein inhibitors, where MD simulations were used to refine the protein model and elucidate the binding mode and dynamic changes of the protein upon ligand binding. nih.gov Similarly, enhanced sampling MD simulations have been successful in predicting the diverse activities and binding mechanisms of ligands to G-quadruplex DNA, showcasing the predictive power of these computational methods. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are computational methods that correlate the chemical structure of a compound with its biological activity or physicochemical properties.

While a specific QSAR model for this compound is not detailed, the principles of QSAR have been extensively applied to related 4-pyridone derivatives. These studies provide a framework for understanding how modifications to the 4-pyridone core, including the benzyloxy group, can influence biological activity. For instance, QSAR studies on 4-pyridone derivatives with antimalarial activity have been conducted to analyze the structural characteristics that confer efficacy. nih.gov These models often utilize various molecular descriptors to build mathematical equations that can predict the activity of new, unsynthesized compounds.

The development of QSAR models is a critical step in rational drug design, allowing for the screening of virtual libraries of compounds and prioritizing those with the highest predicted activity for synthesis and testing.

The correlation between the structural features of a molecule and its biological activity is a cornerstone of medicinal chemistry and is extensively explored through QSAR and other computational methods. For derivatives of 2-(X-benzyloxy)-4,6-dimethoxyacetophenones, a study showed that antispasmodic activity increased when the substituent on the benzyloxy ring was more electron-releasing and hydrophobic. nih.gov Good correlations were found using electrotopological state indices for specific carbon atoms, indicating their significant role in the biological activity. nih.gov

In the context of 4-pyridone derivatives, research has shown that the introduction of different substituents can significantly impact their biological effects. For example, studies on 4-pyridone derivatives as potential antimalarial agents have highlighted the importance of lipophilicity. nih.gov Compounds with higher lipophilicity, often achieved by adding a lipophilic chain in biphenyl-ether moieties, tend to have better membrane permeability and, consequently, higher activity. nih.gov Conversely, low lipophilicity can hinder a compound's ability to cross cellular membranes and reach its target. nih.gov

The systematic study of "logical series" of compounds, where each subsequent molecule has a specific structural modification, has proven effective in understanding structure-activity relationships. nih.gov By correlating changes in physicochemical properties with alterations in biological activity, researchers can more effectively design new compounds with desired therapeutic properties. nih.gov

Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery, aiming to identify and eliminate drug candidates with unfavorable pharmacokinetic or toxicological profiles at an early stage.

While specific ADMET predictions for this compound are not explicitly available in the provided search results, computational models for predicting these properties are widely used for related compounds. For instance, in a study of 4-benzyloxy-2-trichloromethylquinazoline derivatives, ADME properties were investigated alongside QSAR, drug-likeness, and toxicity. pandawainstitute.com Such in silico assessments are crucial for evaluating the drug-like potential of a compound.

These predictive models typically analyze various molecular descriptors to estimate properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for toxicity. By identifying potential liabilities early in the drug discovery process, these computational tools help to reduce the attrition rate of drug candidates in later, more expensive stages of development.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-Benzyloxy-2-(1H)-pyridone, and how can reaction efficiency be optimized?

- Methodology : The compound is typically synthesized via benzylation of 2-hydroxypyridine using benzyl bromide or chloride under basic conditions (e.g., K₂CO₃ or NaH in DMF). Optimization involves monitoring reaction progress via TLC or HPLC and adjusting temperature (60–80°C) to minimize by-products. Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the benzyl ether. Purity assessment via melting point (163–166°C for related pyridones) and NMR (aromatic proton integration) is critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : Confirm benzyloxy group presence via δ 5.1–5.3 ppm (CH₂) and aromatic protons (δ 6.5–8.0 ppm).

- HPLC : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%).

- Melting Point : Compare observed values (e.g., 163–166°C for analogous compounds) to literature .

- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What solvents and storage conditions are optimal for experimental use?

- Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water. Pre-dissolve in DMSO for biological assays.

- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Use amber vials to avoid light degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

- Methodology :

- Derivatization : Introduce substituents (e.g., halogens, cyano groups) at the 3- or 5-positions to modulate electronic effects. For example, 3-cyano derivatives enhance anticancer activity by increasing electrophilicity .

- Biological Screening : Use kinase inhibition assays (e.g., IGF-1R) to evaluate potency. Compare IC₅₀ values against parent compound .

Q. What strategies resolve contradictory data in reaction outcomes during derivative synthesis?

- Methodology :

- Analytical Triangulation : Combine HPLC, LC-MS, and ¹H/¹³C NMR to identify by-products (e.g., over-benzylation or ring-opening).

- Reaction Monitoring : Use in-situ IR or Raman spectroscopy to track intermediates. Adjust stoichiometry (e.g., benzylating agent:pyridone ratio) to suppress side reactions .

- Case Study : Inconsistent yields may arise from moisture sensitivity; repeat reactions under strict anhydrous conditions .

Q. How can computational methods guide the design of this compound-based inhibitors for therapeutic targets?

- Methodology :

- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., kinases) to identify key interactions (H-bonds, π-stacking).

- QSAR Modeling : Train models using IC₅₀ data from derivatives to predict bioactivity. Validate with in vitro assays .

Q. What are the challenges in assessing the stability of this compound under physiological conditions, and how can they be mitigated?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |